molecular formula C11H23ClO B13704884 1-(Chloromethoxy)decane

1-(Chloromethoxy)decane

Cat. No.: B13704884
M. Wt: 206.75 g/mol
InChI Key: ZVPATVLKXLILJE-UHFFFAOYSA-N
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Description

1-Chlorodecane (CAS: 1002-69-3), also known as decyl chloride, is a halogenated alkane with the molecular formula C₁₀H₂₁Cl and a molecular weight of 176.73 g/mol . It is a colorless liquid at room temperature, characterized by a long hydrophobic carbon chain terminated by a chlorine atom. The compound is primarily used in organic synthesis as an alkylating agent and in the preparation of surfactants or specialty chemicals . Its IUPAC name is decane, 1-chloro-, and it is registered under EINECS 213-691-0 .

Key identifiers include:

  • ChemSpider ID: 13248
  • InChIKey: ZTEHOZMYMCEYRM-UHFFFAOYSA-N
  • Monisotopic mass: 176.133178 .

Properties

Molecular Formula

C11H23ClO

Molecular Weight

206.75 g/mol

IUPAC Name

1-(chloromethoxy)decane

InChI

InChI=1S/C11H23ClO/c1-2-3-4-5-6-7-8-9-10-13-11-12/h2-11H2,1H3

InChI Key

ZVPATVLKXLILJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCCl

Origin of Product

United States

Preparation Methods

1-(Chloromethoxy)decane can be synthesized through several methods. One common synthetic route involves the reaction of decanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or chromatography.

Industrial production methods may involve the use of chloromethylation reagents like 1,4-bis(chloromethoxy)butane, which is non-carcinogenic and inexpensive . The reaction is carried out in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4) and a solvent like dichloromethane (CH2Cl2) at room temperature for several hours .

Chemical Reactions Analysis

1-(Chloromethoxy)decane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1-(methoxy)decane.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: Reduction of 1-(Chloromethoxy)decane can yield decanol and other related alcohols.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the reaction conditions and the reagents used .

Mechanism of Action

The mechanism by which 1-(Chloromethoxy)decane exerts its effects involves the interaction of the chlorine atom with nucleophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds, resulting in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1-chlorodecane with structurally analogous chloroalkanes and methoxy-substituted alkanes:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Boiling Point (°C) Solubility in Apolar Solvents Key Applications
1-Chlorodecane C₁₀H₂₁Cl 176.73 1002-69-3 223–225 Low (e.g., decane: 0.86% ) Surfactants, alkylation
1-Chlorohexane C₆H₁₃Cl 120.62 544-10-5 134–136 Moderate Solvents, organic synthesis
1-Chlorohexadecane C₁₆H₃₃Cl 260.89 4860-03-1 >300 Very low Polymer additives
1-Methoxyoctadecane C₁₉H₄₀O 284.52 6838-81-9 ~300 Insoluble in polar solvents Lubricants, surfactants
1-Chloroadamantane C₁₀H₁₅Cl 170.68 352431-55-1 245–247 Low Pharmaceuticals

Key Observations :

  • Chain Length Effects : Increasing carbon chain length (e.g., 1-chlorohexadecane vs. 1-chlorodecane) reduces solubility in polar solvents and raises boiling points due to stronger van der Waals interactions .
  • Functional Group Impact : Methoxy-substituted alkanes (e.g., 1-methoxyoctadecane) exhibit lower reactivity compared to chloroalkanes, making them more stable in industrial applications .
  • Cyclic vs. Linear Structures : 1-Chloroadamantane’s rigid tricyclic structure enhances thermal stability compared to linear chloroalkanes, favoring its use in high-temperature pharmaceutical processes .
Analytical Data
  • GC-MS : 1-Chlorodecane is identifiable via its fragmentation pattern at m/z 176 (molecular ion) and dominant peaks at m/z 57 (C₄H₉⁺) .
  • Solubility : Unlike decane, which shows 0.86% affinity in apolar solvents, chlorodecane’s polarity slightly increases solubility in polar aprotic solvents like acetone .

Biological Activity

1-(Chloromethoxy)decane, a chlorinated alkane with the molecular formula C11H23ClO, has garnered attention due to its potential biological activities. This compound is primarily studied for its interactions with biological membranes, lipid systems, and possible therapeutic applications.

  • Molecular Formula : C11H23ClO
  • Molecular Weight : 220.76 g/mol
  • IUPAC Name : 1-(Chloromethoxy)decane
  • Canonical SMILES : CCCCCCCCCC(Cl)CO

Biological Activity Overview

1-(Chloromethoxy)decane exhibits several biological activities, including antimicrobial properties and effects on cellular membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability.

The biological activity of 1-(Chloromethoxy)decane can be attributed to its ability to:

  • Integrate into Membranes : The compound's hydrophobic structure enables it to embed within lipid bilayers, potentially altering membrane characteristics.
  • Interact with Proteins : It may interact with membrane proteins, affecting their function and leading to downstream biological effects.
  • Exhibit Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties against certain pathogens.

Antimicrobial Studies

Recent research has investigated the antimicrobial efficacy of 1-(Chloromethoxy)decane against various bacterial strains. The following table summarizes findings from in vitro studies:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Observations
Escherichia coli50 µg/mLInhibition of growth observed
Staphylococcus aureus25 µg/mLSignificant reduction in viability
Pseudomonas aeruginosa100 µg/mLModerate inhibition

These results indicate that 1-(Chloromethoxy)decane has varying degrees of effectiveness against different bacterial strains, suggesting potential as an antimicrobial agent.

Membrane Interaction Studies

A study focused on the interaction of 1-(Chloromethoxy)decane with model lipid membranes revealed:

  • Altered Fluidity : The presence of the compound in lipid bilayers decreased fluidity, which could impact membrane protein function.
  • Increased Permeability : Higher concentrations led to increased permeability of the membranes, suggesting a disruptive effect on membrane integrity.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the effectiveness of 1-(Chloromethoxy)decane in clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in vitro, indicating its potential for topical applications in treating skin infections.
  • Membrane Disruption Analysis : In a separate investigation, scientists assessed the impact of 1-(Chloromethoxy)decane on human epithelial cells. Results showed that at sub-lethal concentrations, the compound altered cell membrane properties without inducing cytotoxicity, highlighting its potential as a therapeutic agent.

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